molecular formula C17H15N3O5S B3046153 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4,7-dimethoxybenzo[d]thiazol-2-yl)urea CAS No. 1203306-08-4

1-(Benzo[d][1,3]dioxol-5-yl)-3-(4,7-dimethoxybenzo[d]thiazol-2-yl)urea

Cat. No.: B3046153
CAS No.: 1203306-08-4
M. Wt: 373.4
InChI Key: GYAVOOMYDXVUIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(4,7-dimethoxybenzo[d]thiazol-2-yl)urea is a complex organic compound that features a unique combination of benzodioxole and benzothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4,7-dimethoxybenzo[d]thiazol-2-yl)urea typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with 4,7-dimethoxybenzothiazole-2-amine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d][1,3]dioxol-5-yl)-3-(4,7-dimethoxybenzo[d]thiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzodioxole and benzothiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(Benzo[d][1,3]dioxol-5-yl)-3-(4,7-dimethoxybenzo[d]thiazol-2-yl)urea has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4,7-dimethoxybenzo[d]thiazol-2-yl)urea exerts its effects involves binding to specific molecular targets. In the context of its anticancer activity, the compound binds to tubulin, preventing its polymerization into microtubules. This disrupts cell division and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    1H-benzo[d]imidazol-2-yl)(phenyl)methanone: This compound shares structural similarities with 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4,7-dimethoxybenzo[d]thiazol-2-yl)urea and is also studied for its anticancer properties.

    Quinoxaline derivatives: These compounds have similar heterocyclic structures and are explored for various biological activities.

Uniqueness

This compound is unique due to its specific combination of benzodioxole and benzothiazole moieties, which confer distinct chemical and biological properties. Its ability to inhibit tubulin polymerization sets it apart from other similar compounds.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(4,7-dimethoxy-1,3-benzothiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S/c1-22-11-5-6-12(23-2)15-14(11)19-17(26-15)20-16(21)18-9-3-4-10-13(7-9)25-8-24-10/h3-7H,8H2,1-2H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYAVOOMYDXVUIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801177246
Record name N-1,3-Benzodioxol-5-yl-N′-(4,7-dimethoxy-2-benzothiazolyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801177246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203306-08-4
Record name N-1,3-Benzodioxol-5-yl-N′-(4,7-dimethoxy-2-benzothiazolyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203306-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-1,3-Benzodioxol-5-yl-N′-(4,7-dimethoxy-2-benzothiazolyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801177246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4,7-dimethoxybenzo[d]thiazol-2-yl)urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4,7-dimethoxybenzo[d]thiazol-2-yl)urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4,7-dimethoxybenzo[d]thiazol-2-yl)urea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4,7-dimethoxybenzo[d]thiazol-2-yl)urea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4,7-dimethoxybenzo[d]thiazol-2-yl)urea
Reactant of Route 6
Reactant of Route 6
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4,7-dimethoxybenzo[d]thiazol-2-yl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.